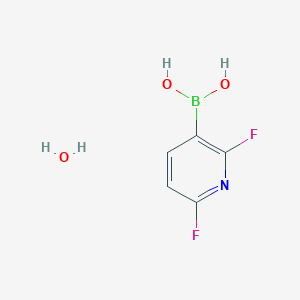

2,6-Difluoropyridine-3-boronic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoropyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROAWUNJFURWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)F)F)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660304 | |

| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-27-2 | |

| Record name | Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoropyridine-3-boronic acid hydrate chemical properties

An In-Depth Technical Guide to 2,6-Difluoropyridine-3-boronic acid hydrate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and handling of this compound. This versatile building block is of significant interest in modern synthetic and medicinal chemistry, primarily due to the unique combination of a difluorinated pyridine ring and a reactive boronic acid moiety.

Core Chemical Identity and Physicochemical Properties

2,6-Difluoropyridine-3-boronic acid and its hydrate form are fluorine-containing substituted pyridine boronic acid derivatives.[1][2] The presence of fluorine atoms is particularly notable; as the atomic radius of fluorine is close to that of hydrogen, its substitution does not cause significant steric changes in the molecule's configuration.[1][2] However, fluorine's strong electron-withdrawing nature can profoundly alter the electronic properties of the parent molecule.[2]

This compound is recognized by several synonyms, including (2,6-difluoro-3-pyridinyl)boronic acid and 2,6-difluoropyridin-3-ylboronic acid.[3][4][5][6] It is crucial to distinguish between the anhydrous form and the more commonly supplied hydrate form.

| Property | Data | Source(s) |

| Chemical Name | This compound | [7][8] |

| CAS Number | 1072952-27-2 (Hydrate) | [7][8] |

| 136466-94-9 (Anhydrous) | [1][2][3][4][5][9][10] | |

| Molecular Formula | C₅H₆BF₂NO₃ (Hydrate) | [8][11] |

| C₅H₄BF₂NO₂ (Anhydrous) | [2][4][5][9][10] | |

| Molecular Weight | 176.91 g/mol (Hydrate) | [7][8] |

| 158.90 g/mol (Anhydrous) | [3][4][5][9] | |

| Appearance | White to light yellow powder or crystal | [2][3][10] |

| Melting Point | 168 °C (Anhydrous) | [2][4] |

| Solubility | Soluble in water | [2] |

| Storage Conditions | Refrigerator, 2-8°C, under inert atmosphere | [2][3][8] |

Significance in Medicinal Chemistry and Drug Discovery

The utility of this compound in research and development stems from two key structural features: the difluoropyridine scaffold and the boronic acid functional group.

-

The Difluoropyridine Scaffold: Pyridine-based rings are among the most prevalent heterocycles in drug design, forming the core of numerous FDA-approved pharmaceuticals.[12] The introduction of fluorine atoms onto this scaffold offers distinct advantages:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

-

Modulated Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, providing a tool to fine-tune its pharmacokinetic profile.

-

-

The Boronic Acid Moiety: Boronic acids are exceptionally versatile intermediates in synthetic chemistry.[13] They are stable, generally exhibit low toxicity, and are key reagents in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13][14] This allows for the efficient and modular construction of complex biaryl and heterobiaryl structures, which are common motifs in biologically active compounds.[14] The use of this reagent is a cornerstone of building block-based synthesis for creating libraries of novel compounds for drug screening.[13]

Caption: Relationship between structural features and applications.

Reactivity and Synthetic Applications

Synthesis

The synthesis of 2,6-difluoropyridine-3-boronic acid typically involves the lithiation of 2,6-difluoropyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching with a borate ester such as trimethyl borate.[1] This is a standard and well-documented method for introducing a boronic acid group onto an aromatic ring.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds. This reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The reaction is prized for its functional group tolerance, mild conditions, and the low toxicity of its boron-containing byproducts.[13][14]

The pyridine nitrogen can sometimes interfere with the palladium catalyst (the "2-pyridyl problem"), but significant progress has been made in developing robust catalyst systems that overcome this challenge, enabling the efficient coupling of heteroarylboronic acids.[14][15]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for coupling this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To synthesize a 3-aryl-2,6-difluoropyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 eq)

-

Solvent (e.g., Dioxane/Water mixture, Toluene, or DME)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reagent Preparation: To a flame-dried reaction vessel, add this compound, the chosen aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.[15] A common choice is a mixture of an organic solvent like dioxane with water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[15][16]

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired 3-aryl-2,6-difluoropyridine.[15]

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the reagent.

Safety Information:

-

Hazard Statements: The anhydrous form is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning[3]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[17] Wash hands and any exposed skin thoroughly after handling.[17] Use only in a well-ventilated area and wear protective gloves, clothing, and eye/face protection.[17]

-

Response: In case of contact with eyes, rinse cautiously with water for several minutes.[17] If inhaled, remove the person to fresh air.[17] If skin irritation occurs, get medical advice.[17] If swallowed, call a poison center or doctor.[17]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[17]

-

Handling and Storage:

-

Storage: Store in a tightly closed container in a refrigerator (2-8°C) or freezer (-20°C) under an inert atmosphere.[2][5][8]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[17]

-

Stability: The compound is generally stable under recommended storage conditions.[17]

References

-

2, 6-Difluoropyridine-3-boronic acid hydrate, min 96%, 1 gram. Aladdin Scientific. [Link]

-

2,6-difluoropyridyl-3-boronic acid - 136466-94-9. Boron-net. [Link]

-

Buy 2,6-Difluoropyridine-3-boronic acid. Boron Molecular. [Link]

-

This compound suppliers USA. Chemicals.co.uk. [Link]

-

2,6-Difluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,6-Difluoropyridine | C5H3F2N | CID 73934. PubChem. [Link]

-

6-CHLORO-2,2'-BIPYRIDINE | CAS 13040-77-2. Matrix Fine Chemicals. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

2,6-Difluoropyridine-3-boronic acid CAS 136466-94-9. Watson International. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

1,2-Bis-(2-chlorethoxy)-cyclohexan. LookChem. [Link]

Sources

- 1. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]

- 2. 2,6-Difluoropyridine-3-boronic acid CAS#: 136466-94-9 [amp.chemicalbook.com]

- 3. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [sigmaaldrich.com]

- 4. 2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Structure, Synthesis, Properties [organoborons.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemnet.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 1072952-27-2 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 2,6-Difluoropyridine-3-boronic acid, CasNo.136466-94-9 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 11. This compound suppliers USA [americanchemicalsuppliers.com]

- 12. dovepress.com [dovepress.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

The Synthetic Cornerstone: A Technical Guide to 2,6-Difluoropyridine-3-boronic Acid Hydrate in Modern Drug Discovery

For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of reagents available, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2,6-Difluoropyridine-3-boronic acid hydrate (CAS Number: 1072952-27-2), a key intermediate in the synthesis of complex bioactive molecules.[1] We will delve into its chemical properties, synthesis, handling, and applications, with a particular focus on its role in the renowned Suzuki-Miyaura cross-coupling reaction.

Compound Profile and Physicochemical Properties

This compound is a fluorine-substituted pyridine boronic acid derivative that has garnered significant interest in medicinal chemistry.[2][3] The presence of two electron-withdrawing fluorine atoms on the pyridine ring significantly modulates the electronic properties of the molecule, influencing its reactivity and the physiological characteristics of the final compounds it is incorporated into.[2]

| Property | Value | Reference |

| CAS Number | 1072952-27-2 | [1][4] |

| Molecular Formula | C5H6BF2NO3 | [1][4] |

| Molecular Weight | 176.91 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [4] |

Table 1: Physicochemical Properties of this compound.

The anhydrous form, 2,6-Difluoropyridine-3-boronic acid, is also commonly referenced with the CAS number 136466-94-9 and a molecular weight of 158.90 g/mol .[5][6] It is crucial for researchers to distinguish between the hydrate and anhydrous forms, as the water of hydration can influence stoichiometry in reactions.

Synthesis and Characterization

The synthesis of 2,6-Difluoropyridine-3-boronic acid typically proceeds via a directed ortho-metalation of 2,6-difluoropyridine. A general, well-established method involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C3 position of the pyridine ring, followed by quenching with a trialkyl borate, such as trimethyl borate.[2] Subsequent acidic workup yields the desired boronic acid. While a specific protocol for the hydrate is not detailed in readily available literature, it is typically formed by purification and isolation in the presence of water.

General Synthetic Pathway:

Caption: General synthesis of 2,6-Difluoropyridine-3-boronic acid.

Characterization:

Accurate characterization is essential for confirming the identity and purity of the boronic acid. While specific spectra for the hydrate are not widely published, data for the anhydrous form can serve as a close reference. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the pyridine ring protons. The B(OH)₂ protons typically appear as a broad singlet.

-

¹³C NMR: Will display signals for the carbon atoms of the pyridine ring, with the carbon attached to the boron atom often showing a broader signal.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.

-

¹¹B NMR: A broad signal characteristic of a trigonal planar boronic acid is expected.

-

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (from the boronic acid and water of hydration), B-O stretching, and C-F stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Stability and Handling

Boronic acids, while relatively stable compared to other organometallic reagents, are susceptible to certain degradation pathways. Proper handling and storage are critical to maintain their integrity.

-

Storage: this compound should be stored in a tightly sealed container at 2-8°C.[4]

-

Protodeboronation: This is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often promoted by acidic or basic conditions.

-

Oxidation: Boronic acids can be susceptible to oxidative degradation.

-

Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring. This is a reversible process, but it can affect the stoichiometry of reactions.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug molecules.[3][10]

The electron-deficient nature of the 2,6-difluoropyridine ring can present challenges in Suzuki-Miyaura couplings, potentially leading to slower transmetalation rates.[8] However, with the development of highly active palladium catalysts and optimized reaction conditions, these challenges can be overcome.

General Suzuki-Miyaura Reaction Workflow:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (General Guidance):

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound. Optimization of specific parameters (catalyst, ligand, base, solvent, and temperature) is often necessary for each specific substrate pairing.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Add the palladium catalyst and any additional ligand.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of the 2,6-difluoropyridine moiety into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. Boronic acids themselves are recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[3][10]

While specific examples of marketed drugs containing the 2,6-difluoropyridin-3-yl moiety derived directly from this boronic acid are not readily found in public literature, this building block is of high interest in the synthesis of kinase inhibitors and other targeted therapies where the unique electronic and steric properties of the difluoropyridine ring can be exploited to achieve desired biological activity and selectivity.[11][12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorine-containing heterocyclic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key reagent for medicinal chemists and drug discovery scientists. A thorough understanding of its properties, handling requirements, and reaction conditions is essential for its successful application in the development of the next generation of therapeutics.

References

-

† 1H-NMR and 13C-NMR Spectra. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. (URL: [Link])

-

2, 6-Difluoropyridine-3-boronic acid hydrate, min 96%, 1 gram. (URL: [Link])

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

-

The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (URL: [Link])

-

This compound suppliers USA. (URL: [Link])

-

2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Organoboron compounds. (URL: [Link])

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

-

Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions - ResearchGate. (URL: [Link])

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1072952-27-2 [m.chemicalbook.com]

- 5. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 12. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoropyridine-3-boronic acid Hydrate: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridine-3-boronic acid and its hydrate are synthetic organoboron compounds that have garnered significant interest within the fields of medicinal chemistry and materials science. As a versatile building block, the unique electronic properties imparted by the fluorine atoms and the reactive potential of the boronic acid moiety make it a valuable reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure and weight of 2,6-Difluoropyridine-3-boronic acid hydrate, alongside practical insights into its synthesis and applications, particularly in the context of drug discovery and development.

Molecular Identity and Physicochemical Properties

2,6-Difluoropyridine-3-boronic acid is most commonly available as its hydrate, which is the more stable form under standard laboratory conditions. It is crucial for researchers to distinguish between the hydrated and anhydrous forms as their molecular weights and, consequently, molar calculations for reactions, differ.

| Property | This compound | 2,6-Difluoropyridine-3-boronic acid (Anhydrous) |

| Molecular Formula | C₅H₆BF₂NO₃[1] | C₅H₄BF₂NO₂[2][3][4] |

| Molecular Weight | 176.91 g/mol [1] | 158.90 g/mol [2][4] |

| CAS Number | 1072952-27-2[1][5][6][7] | 136466-94-9[2][3][4][8] |

| Appearance | White to light yellow powder or crystal[9] | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere[9] | Refrigerator[8] |

Structural Elucidation

The structure consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and a boronic acid group [-B(OH)₂] at the 3-position. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity.[9] The boronic acid group is a versatile functional group capable of forming reversible covalent bonds with diols and participating in a wide range of cross-coupling reactions.

Understanding the Molecular Geometry through Computational Analysis

In the absence of experimental crystallographic data, computational chemistry serves as a powerful tool to predict the molecular structure and properties of 2,6-Difluoropyridine-3-boronic acid. Density Functional Theory (DFT) calculations would likely be employed to determine optimized geometries, bond lengths, and bond angles. These theoretical calculations provide a robust model for understanding the spatial arrangement of atoms and the electronic distribution within the molecule.

Caption: Predicted molecular structure of 2,6-Difluoropyridine-3-boronic acid.

Synthesis of 2,6-Difluoropyridine-3-boronic acid

The synthesis of 2,6-Difluoropyridine-3-boronic acid typically involves the lithiation of 2,6-difluoropyridine followed by reaction with a trialkyl borate and subsequent hydrolysis. A general procedure is outlined below.[10]

Experimental Protocol: Synthesis

Materials:

-

2,6-Difluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M aqueous sodium hydroxide solution

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared by the slow, dropwise addition of n-butyllithium to a solution of diisopropylamine in anhydrous THF at -20 °C. The mixture is then stirred at 0 °C for 20 minutes.[10]

-

In a separate reaction flask, a solution of 2,6-difluoropyridine in anhydrous THF is cooled to -78 °C.[10]

-

The freshly prepared LDA solution is then added dropwise to the 2,6-difluoropyridine solution at -78 °C. The reaction mixture is stirred for 30 minutes at this temperature.[10]

-

A solution of trimethyl borate in anhydrous THF is then added to the reaction mixture.[10]

-

The reaction is allowed to slowly warm to room temperature over a period of 1 hour.[10]

-

The reaction is quenched by the addition of a 2 M aqueous sodium hydroxide solution.[10]

-

The aqueous layer is separated, washed with an organic solvent (e.g., diethyl ether), and then acidified.

-

The product, 2,6-Difluoropyridine-3-boronic acid, is then extracted with an organic solvent and purified, typically by recrystallization.

Caption: Synthetic pathway for 2,6-Difluoropyridine-3-boronic acid.

Application in Drug Discovery: The Suzuki-Miyaura Coupling Reaction

One of the most powerful applications of 2,6-Difluoropyridine-3-boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[11]

The fluorine substituents on the pyridine ring can enhance the metabolic stability and modulate the physicochemical properties of the final compound, which are critical considerations in drug design.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (e.g., 2-5 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[12]

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.[11]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a key building block for synthetic chemists, particularly in the pharmaceutical industry. Its distinct molecular structure and reactivity profile, largely dictated by the difluorinated pyridine ring and the boronic acid functionality, make it an invaluable tool for constructing novel molecular architectures. While a definitive experimental crystal structure remains to be publicly documented, a combination of empirical data and computational analysis provides a solid foundation for its application in research and development. The protocols outlined in this guide offer a starting point for its synthesis and utilization in the powerful Suzuki-Miyaura cross-coupling reaction, paving the way for the discovery of new therapeutic agents.

References

-

Aladdin Scientific. 2, 6-Difluoropyridine-3-boronic acid hydrate, min 96%, 1 gram. [Link]

-

BoronPharm. (2,6-Difluoropyridin-3-yl)boronic acid hydrate. [Link]

-

Boron Molecular. Buy 2,6-Difluoropyridine-3-boronic acid. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Syntheses. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

-

Watson International. 2,6-Difluoropyridine-3-boronic acid CAS 136466-94-9. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ScienceDaily. Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. 1072952-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 1072952-27-2: Boronic acid, B-(2,6-difluoro-3-pyridiny… [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [sigmaaldrich.com]

- 9. 2,6-Difluoropyridine-3-boronic acid CAS#: 136466-94-9 [amp.chemicalbook.com]

- 10. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoropyridine-3-boronic acid hydrate

This guide provides a comprehensive overview of the critical physicochemical properties of 2,6-Difluoropyridine-3-boronic acid hydrate, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the nuanced aspects of solubility and stability, offering both theoretical understanding and practical, field-tested methodologies for its handling and analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile synthetic intermediate, prized for its role in introducing the difluoropyridine moiety into complex molecules. The fluorine atoms significantly modulate the electronic properties of the pyridine ring, influencing pKa, lipophilicity, and metabolic stability, thereby offering a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its boronic acid functional group facilitates a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Understanding the solubility and stability of this reagent is paramount for its effective use, from reaction setup and optimization to purification and storage. This guide aims to provide a foundational understanding of these properties, enabling scientists to mitigate risks associated with degradation and ensure the reproducibility of their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1072952-27-2 | [1] |

| Molecular Formula | C₅H₆BF₂NO₃ | [1] |

| Molecular Weight | 176.91 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Storage Temperature | 2-8°C or -20°C | [2] |

Solubility Profile: A Critical Parameter for Reaction Success

The solubility of this compound is a critical factor in its application, directly impacting reaction kinetics and overall yield. While exhaustive quantitative solubility data in a wide range of solvents is not extensively published, this section provides general guidance based on the known behavior of similar polar, aromatic boronic acids.

General Solubility Characteristics

Based on its polar nature, stemming from the boronic acid group, the pyridine nitrogen, and the fluorine atoms, this compound is expected to exhibit the following solubility trends:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents are effective at solvating both the polar functional groups and the aromatic ring.

-

Moderate to High Solubility: In polar protic solvents like methanol, ethanol, and water. The boronic acid group can form hydrogen bonds with these solvents, aiding in dissolution. However, the hydrophobic nature of the pyridine ring may limit solubility to some extent.

-

Low Solubility: In nonpolar solvents such as hexanes, toluene, and dichloromethane. The significant polarity of the molecule prevents effective solvation by these solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, water, methanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Analysis:

-

After equilibration, carefully filter an aliquot of the supernatant from each vial using a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the chosen solvent based on the concentration determined from the HPLC analysis and the dilution factor.

-

Stability Profile: Navigating the Challenges of Boronic Acid Chemistry

Boronic acids are known to be susceptible to various degradation pathways, and this compound is no exception. Understanding these instabilities is crucial for preventing the formation of impurities that can complicate reactions and purification processes.

Key Degradation Pathways

The primary degradation pathways for boronic acids include oxidative degradation and protodeboronation.

-

Oxidative Degradation: This is often the most significant degradation route, particularly in the presence of oxidants or under aerobic conditions. The carbon-boron bond is cleaved, leading to the formation of the corresponding alcohol, 2,6-difluoropyridin-3-ol. This process is often irreversible.[3]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of 2,6-difluoropyridine. This reaction is typically slower than oxidative degradation but can be significant under acidic or high-temperature conditions.

-

Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form boroxines (cyclic trimers). While this is a reversible process and the boronic acid can be regenerated in the presence of water, the formation of boroxines can affect the solubility and reactivity of the compound.

The following diagram illustrates the primary degradation pathways of 2,6-Difluoropyridine-3-boronic acid.

Factors Influencing Stability

Several factors can influence the rate of degradation of this compound:

-

pH: The stability of boronic acids is highly pH-dependent. Both acidic and basic conditions can promote degradation.[3]

-

Temperature: Elevated temperatures can accelerate all degradation pathways.

-

Presence of Oxidants: Exposure to air (oxygen) and other oxidizing agents will significantly increase the rate of oxidative degradation.

-

Solvent: The choice of solvent can impact stability. Protic solvents may facilitate protodeboronation, while certain solvents may contain peroxide impurities that promote oxidation.

Recommended Handling and Storage Procedures

To minimize degradation and ensure the integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C or -20°C).[2]

-

Handling: When weighing and handling the solid, minimize its exposure to air and moisture. Use in a well-ventilated area or a fume hood.

-

Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept under an inert atmosphere and at a low temperature. Degassing solvents prior to use can help to remove dissolved oxygen.

Analytical Methods for Purity and Stability Assessment

Robust analytical methods are essential for assessing the purity of incoming material and for monitoring its stability over time and under various reaction conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying its degradation products.

Experimental Protocol for HPLC Analysis:

Objective: To develop a robust HPLC method for the separation and quantification of this compound and its potential impurities.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A typical mobile phase for the analysis of polar aromatic compounds consists of a mixture of an aqueous buffer and an organic modifier.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.

Gradient Elution:

A gradient elution is often necessary to achieve good separation of the main compound from its more polar or less polar impurities. A representative gradient is provided in the table below.

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 20 | 95 |

| 25 | 95 |

| 26 | 5 |

| 30 | 5 |

Detection:

-

UV detection at a wavelength where the compound and its expected impurities have significant absorbance (e.g., 254 nm or 270 nm).

Method Validation:

The HPLC method should be validated for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying the molecular weights of the parent compound and its degradation products, providing further confirmation of their identities.

Conclusion

This compound is a valuable reagent in modern synthetic chemistry. A thorough understanding of its solubility and stability is essential for its successful application. By implementing the handling, storage, and analytical procedures outlined in this guide, researchers can ensure the quality and integrity of this important building block, leading to more reliable and reproducible scientific outcomes. While this guide provides a solid framework based on established chemical principles, it is imperative for researchers to perform their own specific solubility and stability studies under their unique experimental conditions to ensure optimal results.

References

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link][3]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 196(16), 6763-6767. [Link]

Sources

The Ascendancy of Boronic Acids in Medicinal Chemistry: From Chemical Curiosity to Clinical Cornerstone

An In-Depth Technical Guide

Abstract

Once relegated to the periphery of drug discovery, primarily due to early misconceptions about toxicity, boronic acids have undergone a remarkable renaissance.[1][2] The approval of bortezomib in 2003 marked a paradigm shift, catalyzing a surge of interest in this unique functional group.[3] This guide provides a comprehensive technical analysis for researchers and drug development professionals on the pivotal role of boronic acids in modern medicinal chemistry. We will dissect the fundamental chemical principles that govern their biological activity, explore their mechanism of action as potent enzyme inhibitors, and conduct a deep dive into their successful application in oncology and infectious diseases. By synthesizing mechanistic insights with field-proven data, this document illuminates why the boronic acid moiety has become a privileged and indispensable scaffold in the development of novel therapeutics.[4]

The Unique Chemistry of Boron: A Foundation for Biological Activity

The therapeutic utility of boronic acids is rooted in their distinct electronic structure. The boron atom possesses an empty p-orbital, making it a potent Lewis acid capable of accepting a pair of electrons.[1] At physiological pH, boronic acids (R-B(OH)₂) exist in a crucial equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state (R-B(OH)₃⁻).[5] This equilibrium is fundamental to their biological function.

The trigonal form is relatively unreactive and cell-permeable, while the tetrahedral form is poised to interact with biological nucleophiles. This dual nature allows boronic acid-containing drugs to traverse cellular membranes before engaging their intracellular targets. Critically, the boronate form can form stable, yet reversible, covalent bonds with the hydroxyl groups of cis-1,2 or -1,3 diols—a structural motif abundant in biological systems, found in everything from carbohydrates to the side chains of serine and threonine residues.[1][6]

Application I: Revolutionizing Oncology with Proteasome Inhibitors

The ubiquitin-proteasome system is a critical cellular machine responsible for degrading damaged or unneeded proteins, thereby maintaining cellular homeostasis. [7]Cancer cells, particularly those in multiple myeloma, are highly dependent on this system to survive and proliferate. [7]Boronic acids have proven to be exceptionally effective at targeting this pathway.

Bortezomib (Velcade®) : As the first-in-class proteasome inhibitor, bortezomib was a landmark achievement. [8]Its dipeptidyl boronic acid structure allows it to bind with high specificity and affinity to the N-terminal threonine residue in the catalytic site of the 26S proteasome's β5 subunit. [2][7]This reversibly inhibits the chymotrypsin-like activity of the proteasome. [9]The downstream consequence is the accumulation of pro-apoptotic proteins and the disruption of the NF-κB signaling pathway, ultimately triggering programmed cell death in malignant cells. [2][7] Ixazomib (Ninlaro®) : Building on the success of bortezomib, ixazomib was developed as the first orally bioavailable proteasome inhibitor, offering a significant improvement in patient convenience. [8][10]It shares a similar mechanism of action, also targeting the β5 subunit of the proteasome. [8][11]

Performance Comparison of Proteasome Inhibitors

The clinical efficacy of these agents is well-documented. The following table summarizes key performance metrics.

| Drug | Target | Indication | Key Outcome | Citation |

| Bortezomib | 26S Proteasome | Multiple Myeloma | Median overall survival of 56.4 months (vs. 43.1 months for control) in previously untreated patients. | [12] |

| Ixazomib | 26S Proteasome | Multiple Myeloma | First oral proteasome inhibitor, functions as a prodrug that hydrolyzes to its active boronic acid form. | [8][12] |

Application II: Combating Antimicrobial Resistance

The rise of multidrug-resistant bacteria represents a grave public health crisis. A primary mechanism of resistance to β-lactam antibiotics (e.g., penicillins, carbapenems) is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. [13]Boronic acids have emerged as a powerful new weapon in this fight.

Vaborbactam (in Vabomere®) : Vaborbactam is a first-in-class cyclic boronic acid β-lactamase inhibitor (BLI). [14]It is specifically designed to counteract serine β-lactamases, including the highly problematic Klebsiella pneumoniae carbapenemase (KPC). [14][15]When co-administered with a carbapenem antibiotic like meropenem, vaborbactam acts as a "bodyguard." It enters the active site of the β-lactamase and forms a covalent adduct with the catalytic serine residue, effectively neutralizing the resistance enzyme. [14][16]This protects meropenem from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect. [16][17]Vaborbactam itself has no antibacterial activity. [15][17]

Inhibitory Profile of Vaborbactam

| β-Lactamase Class | Representative Enzyme | Vaborbactam Activity | Citation |

| Class A | KPC, CTX-M, SHV | Potent Inhibitor | [14] |

| Class C | AmpC (e.g., P99, MIR) | Potent Inhibitor | [14] |

| Class B | Metallo-β-lactamases (e.g., NDM, VIM) | Not an Inhibitor | [14] |

| Class D | Oxacillinases (e.g., OXA-48) | Not an Inhibitor | [14] |

Experimental Protocol: In Vitro β-Lactamase Inhibition Assay

This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid inhibitor against a serine β-lactamase.

Objective: To quantify the potency of a boronic acid inhibitor (e.g., Vaborbactam) against a target β-lactamase (e.g., KPC-2).

Principle: The assay utilizes a chromogenic cephalosporin substrate, nitrocefin. When hydrolyzed by β-lactamase, nitrocefin changes color from yellow to red, which can be measured spectrophotometrically at 486 nm. The inhibitor competes with nitrocefin for the enzyme's active site, reducing the rate of color change in a dose-dependent manner.

Materials:

-

Purified KPC-2 β-lactamase

-

Boronic acid inhibitor stock solution (in DMSO)

-

Nitrocefin

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

-

96-well microplate

-

Microplate reader capable of kinetic reads at 486 nm

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of nitrocefin in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer immediately before use.

-

Prepare a serial dilution of the boronic acid inhibitor in Assay Buffer, typically ranging from 100 µM to 1 pM. Include a "no inhibitor" control (buffer with DMSO equivalent).

-

-

Enzyme Reaction Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of each inhibitor dilution (or control) to the appropriate wells.

-

Add 25 µL of a pre-determined concentration of KPC-2 enzyme to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

To start the reaction, add 100 µL of the 100 µM nitrocefin working solution to all wells. The final volume will be 200 µL.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 486 nm every 30 seconds for 10-15 minutes (kinetic mode).

-

-

Data Analysis:

-

For each concentration of inhibitor, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

-

Normalize the velocities by expressing them as a percentage of the "no inhibitor" control (100% activity).

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Expanding Therapeutic Horizons and Future Challenges

The success in oncology and infectious disease has spurred research into numerous other areas. Boronic acids are being investigated as inhibitors of viral proteases (e.g., HIV and flaviviruses), dipeptidyl peptidases for diabetes, and histone deacetylases. [1][18][19][20]Furthermore, their unique ability to bind sugars makes them invaluable tools in diagnostics and biosensing for glucose monitoring and glycoprotein analysis. [6][21][22]

Despite their successes, challenges remain. Key areas of ongoing research include:

-

Improving Selectivity: Designing inhibitors that can distinguish between highly similar enzyme active sites to minimize off-target effects.

-

Enhancing Stability: Overcoming metabolic liabilities such as oxidative deboronation, which can inactivate the drug. [18][23]* Prodrug Strategies: Developing novel prodrugs to improve pharmacokinetic properties, particularly oral bioavailability and targeted release. [23][24]* Novel Scaffolds: Moving beyond traditional peptide backbones to more drug-like structures, such as the benzoxaboroles, which have already yielded approved drugs like tavaborole and crisaborole. [1][8]

Conclusion

The journey of boronic acids from a niche chemical entity to a clinically validated pharmacophore is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent bonds, mimicking enzymatic transition states, provides a potent and adaptable mechanism for target inhibition. The proven success of drugs like bortezomib and vaborbactam has firmly established boronic acids as an essential component of the modern drug discovery toolkit. As researchers continue to refine their design, enhance their stability, and expand their therapeutic applications, the future for this remarkable class of compounds appears exceptionally bright.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available at: [Link]

-

Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PubMed Central. Available at: [Link]

-

Bortezomib - Wikipedia. Available at: [Link]

-

Vabomere (meropenem/vaborbactam) dosing, indications, interactions, adverse effects, and more - Medscape Reference. Available at: [Link]

-

Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases - NIH. Available at: [Link]

-

Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC. Available at: [Link]

-

Bortezomib (Velcade) | Cancer Information. Available at: [Link]

-

VABOMERE (meropenem and vaborbactam) How It Works. Available at: [Link]

-

Velcade (bortezomib): Side effects, uses, cost, and more - Medical News Today. Available at: [Link]

-

Velcade (Bortezomib) & Multiple Myeloma Treatment | IMF. Available at: [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. Available at: [Link]

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

-

Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Available at: [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Available at: [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. Available at: [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. Available at: [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H. Available at: [Link]

-

Velcade Label - accessdata.fda.gov. Available at: [Link]

-

Have organoboronic acids and their esters been used in humans with cancer? - Dr.Oracle. Available at: [Link]

-

Meropenem–Vaborbactam (Vabomere™): Another Option for Carbapenem-Resistant Enterobacteriaceae - PMC - PubMed Central. Available at: [Link]

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. Available at: [Link]

-

Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - DSpace@MIT. Available at: [Link]

-

Peptide–Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology - ACS Publications. Available at: [Link]

-

Drugs containing boronic acid approved by the Food and Drug... - ResearchGate. Available at: [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]

-

Boronic Acids in Sensing Technologies: From Glucose Monitoring to Protein Analysis. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

-

Boronic-Acid-Modified Nanomaterials for Biomedical Applications | ACS Omega. Available at: [Link]

-

What is the mechanism of Talquetamab? - Patsnap Synapse. Available at: [Link]

-

Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC. Available at: [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. Available at: [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed. Available at: [Link]

-

Talquetamab-tgvs: uses, dosing, warnings, adverse events, interactions - Oncology News Central. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

TALVEY - Mechanism of Action - J&J Medical Connect. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

MonumenTAL-1: talquetamab in R/R multiple myeloma - YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bortezomib - Wikipedia [en.wikipedia.org]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 12. droracle.ai [droracle.ai]

- 13. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Meropenem–Vaborbactam (Vabomere™): Another Option for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 17. reference.medscape.com [reference.medscape.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 22. nbinno.com [nbinno.com]

- 23. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

introduction to fluorinated pyridine boronic acids

An In-Depth Technical Guide to Fluorinated Pyridine Boronic Acids

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Pyridine Boronic Acids

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the pyridine ring is a privileged scaffold.[1] Its incorporation into molecular architectures is a cornerstone of drug design. However, the synthetic utility of pyridine-based building blocks, especially in palladium-catalyzed cross-coupling reactions, is often hampered by the Lewis basicity of the ring nitrogen. This can lead to catalyst inhibition, a well-documented phenomenon known as the "2-pyridyl problem," resulting in diminished reaction efficiency and yields.[1][2]

The strategic introduction of fluorine onto the pyridine ring of a boronic acid represents a significant leap forward in overcoming these challenges. Fluorinated pyridine boronic acids are a class of reagents engineered to offer enhanced reactivity, stability, and versatility.[3] The high electronegativity of the fluorine atom modulates the electronic properties of the pyridine ring, providing a powerful tool for fine-tuning a molecule's pharmacokinetic profile, metabolic stability, and binding affinity.[4][5]

This guide provides an in-depth exploration of fluorinated pyridine boronic acids, moving beyond simple protocols to explain the underlying chemical principles that make them superior reagents in many contexts. We will delve into their unique properties, synthesis strategies, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical Properties and Their Mechanistic Implications

The utility of fluorinated pyridine boronic acids stems from a synergistic interplay between the pyridine ring, the boronic acid moiety, and the fluorine substituent.

The Role of Fluorine in Mitigating Catalyst Inhibition

The primary advantage conferred by fluorine is the attenuation of the pyridine nitrogen's Lewis basicity.[1] The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, lessening its propensity to coordinate with and inhibit the palladium catalyst.[1] This electronic modulation is crucial for achieving higher yields and more reliable outcomes in cross-coupling reactions compared to their non-fluorinated analogs.[1]

Impact on Boronic Acid Acidity and Stability

The introduction of fluorine substituents significantly increases the acidity of the boronic acid group.[6] This is a critical factor, as the formation of the boronate anion is a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[7] Increased acidity can facilitate the formation of the active boronate species under milder basic conditions.

However, this enhanced acidity comes with a trade-off: stability. Fluorinated arylboronic acids are more susceptible to protodeboronation, particularly under basic conditions and in the presence of ortho-fluorine groups.[7][8] This hydrolytic instability is a critical experimental parameter to control. For this reason, many fluorinated pyridine boronic acids are supplied and used as their more stable pinacol ester or MIDA boronate derivatives, which hydrolyze in situ during the reaction.[2][7]

Spectroscopic Characterization

The characterization of these compounds relies on standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all crucial. ¹⁹F NMR is particularly informative for confirming the presence and electronic environment of the fluorine substituent.[7]

-

Mass Spectrometry: Provides accurate molecular weight determination.

-

Physical Properties: These compounds are typically white to off-white crystalline solids, often soluble in polar organic solvents.[9][10]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Fluoropyridine-3-boronic acid[9] | C₅H₅BFNO₂ | 140.91 | White to off-white solid |

| 5-Fluoropyridine-3-boronic acid[10] | C₅H₅BFNO₂ | 140.91 | White crystalline powder |

| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid[11] | C₆H₇BFNO₃ | 170.94 | Not specified |

Part 2: Synthesis Strategies for Fluorinated Pyridine Boronic Acids

The synthesis of pyridinylboronic acids and their esters can be achieved through several strategic approaches. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Halogen-Metal Exchange and Borylation

This is a classic and widely used method, typically starting from a corresponding bromopyridine or iodopyridine. The process involves low-temperature lithiation followed by quenching with a boron electrophile, such as triisopropyl borate.

Protocol: Synthesis of 2-Fluoropyridine-4-boronic Acid

This protocol is adapted from a patented synthetic method and illustrates the core principles of the halogen-metal exchange pathway.[12]

Step 1: Iodination of 2-Fluoropyridine

-

Under an inert atmosphere (Nitrogen or Argon), prepare a solution of lithium diisopropylamide (LDA) in a suitable aprotic solvent (e.g., THF) and cool to ≤ -55 °C.

-

Slowly add 2-fluoropyridine to the cooled LDA solution to generate the lithiated intermediate.

-

Quench the reaction by adding a solution of iodine (I₂).

-

Allow the reaction to warm to room temperature, then perform an aqueous workup, typically with a solution of sodium bisulfite to remove excess iodine.[12]

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.

-

Purify the resulting intermediate (e.g., 2-fluoro-4-iodopyridine) by column chromatography.

Step 2: Halogen-Metal Exchange and Borylation

-

Dissolve the purified iodinated intermediate in dry THF under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) to perform the iodine-lithium exchange.

-

After stirring for a short period, add triisopropyl borate dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NaCl and perform an acidic workup (e.g., with 1M HCl) to hydrolyze the borate ester to the desired boronic acid.[12]

-

Extract the final product, dry the organic layers, and purify as necessary.

Other Synthetic Approaches

While halogen-metal exchange is common, other methods offer unique advantages:

-

Directed Ortho-Metallation (DoM): Utilizes a directing group on the pyridine ring to achieve regioselective C-H activation and subsequent borylation.

-

Palladium-Catalyzed Cross-Coupling: Couples halopyridines with diboron reagents (e.g., bis(pinacolato)diboron, B₂pin₂). This method often shows excellent functional group tolerance.

-

Iridium or Rhodium-Catalyzed C-H/C-F Borylation: Represents a more modern approach, enabling the direct conversion of C-H or C-F bonds to C-B bonds, offering high atom economy.[8][13]

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The premier application for fluorinated pyridine boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds.[14][15][16]

The Catalytic Cycle: A Closer Look

Understanding the catalytic cycle is essential for troubleshooting and optimization. The presence of the fluorine atom primarily influences the transmetalation step.[1]

-

Causality in Transmetalation: The reaction requires a base to convert the boronic acid [Ar'-B(OH)₂] into a more nucleophilic boronate anion [Ar'-B(OH)₃]⁻.[1] The enhanced acidity of fluorinated boronic acids can facilitate this activation. Furthermore, by reducing the pyridine nitrogen's interference with the palladium center, the fluorine atom ensures the catalyst remains available and active for this crucial group transfer step.[1]

Comparative Performance Data

The enhanced performance of fluorinated pyridine boronic acids is evident in comparative yield data. While direct comparisons are sensitive to reaction conditions, the trend often shows improved yields due to reduced catalyst inhibition.[1][2]

| Boronic Acid | Coupling Partner | Catalyst | Base | Yield (%) | Reference |

| 2-Fluoropyridine-3-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | Up to 85% | [1] |

| 3-Pyridineboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | Up to 75% | [1] |

| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | 82% | [2] |

| 2-Furanboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | 79% | [2] |

| Note: Yields are representative and vary with specific conditions and substrates.[1] |

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a fluorinated pyridine boronic acid with an aryl halide.[2]

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid (or its ester equivalent, 1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0–3.0 equiv.).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 1–5 mol%) and, if required, a supporting ligand (e.g., SPhos, RuPhos, 2–10 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DME, often with water as a co-solvent) via syringe. The presence of water can be beneficial, but its effect is substrate-dependent.[16][17]

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor progress by TLC, GC-MS, or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 4: Broader Applications and Future Outlook

The utility of fluorinated pyridine boronic acids extends beyond Suzuki coupling into critical areas of research and development.

Medicinal Chemistry and Drug Discovery

The fluorinated pyridine motif is present in numerous FDA-approved drugs.[4][18] These building blocks are invaluable for:

-

Introducing Key Pharmacophores: They serve as key intermediates for synthesizing complex molecules in the development of anticancer agents, antibiotics, and treatments for neurodegenerative diseases.[4][10][19]

-

Improving Drug Properties: The C-F bond enhances metabolic stability, and the pyridine nitrogen can serve as a hydrogen bond acceptor, improving target binding affinity and pharmacokinetic profiles.[3][5][18]

Materials Science

In materials science, these compounds are used to construct advanced organic materials with tailored electronic and optical properties, such as organic light-emitting diodes (OLEDs) and semiconductors.[20][21] The fluorine atoms can influence the material's electron transport capabilities and overall stability.

Challenges and Future Directions

Despite their advantages, challenges remain. The primary hurdle is managing the stability of the boronic acid, particularly its susceptibility to protodeboronation.[7] Future research will likely focus on:

-

Developing Novel Stable Precursors: Expanding the toolbox of stable boronic acid surrogates (like MIDA boronates and trifluoroborates) that are robust to storage and handling but reactive under coupling conditions.

-

Catalyst Development: Designing new catalyst systems that are even more tolerant to the Lewis basicity of heteroaromatics and can operate under milder conditions to prevent degradation of sensitive substrates.

-

C-F Borylation: Advancing methods for direct C-F bond borylation, which could provide novel synthetic routes to previously inaccessible fluorinated pyridine boronic acid isomers.[13]

Conclusion

Fluorinated pyridine boronic acids are more than just reagents; they are problem-solving tools that directly address fundamental challenges in modern organic synthesis. By understanding the mechanistic principles behind their enhanced reactivity—namely, the mitigation of catalyst inhibition via electronic tuning—researchers can more effectively leverage these powerful building blocks. Their successful application in synthesizing complex pharmaceuticals and advanced materials underscores their critical role in driving innovation across the chemical sciences. As synthetic methodologies continue to evolve, the strategic use of fluorinated pyridine boronic acids will undoubtedly remain at the forefront of molecular design and construction.

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]

-

Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis - ResearchGate. [Link]

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google P

-

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid - MySkinRecipes. [Link]

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]

-